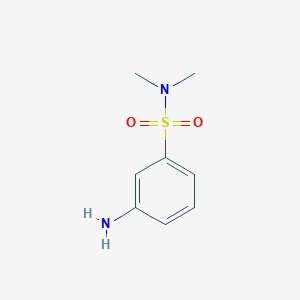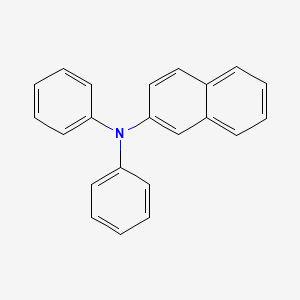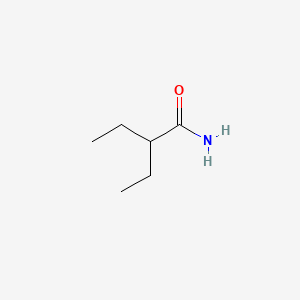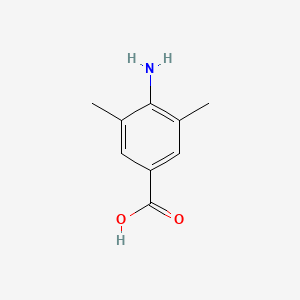![molecular formula C9H12O4 B1267625 Spiro[3.3]heptane-2,6-dicarboxylic acid CAS No. 3057-91-8](/img/structure/B1267625.png)
Spiro[3.3]heptane-2,6-dicarboxylic acid
Overview
Description
Spiro[3.3]heptane-2,6-dicarboxylic acid (also known as spiro-dicarboxylic acid, or SDA) is an organic compound with the molecular formula C7H10O4. It is a white crystalline solid with a melting point of 146–148 °C. SDA is an important organic acid and is widely used in various fields of science, including organic synthesis, material science, and biochemistry.
Scientific Research Applications
Synthesis and Analysis of Glutamic Acid Analogs
Spiro[3.3]heptane-2,6-dicarboxylic acid has been utilized in the synthesis of glutamic acid analogs. Radchenko, Grygorenko, and Komarov (2008) explored the design of a library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. The rigid spirocyclic scaffold in these analogs helps to probe the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).
Chiral Analysis and Stereochemistry
In 2002, Tang, Miura, and Kawakami clarified the optical purity of this compound using chiral HPLC and 13C NMR analyses. They discovered new insights into its stereochemistry and optical separation ability, essential for understanding its chiral properties (Tang, Miura, & Kawakami, 2002).
Synthesis of Conformationally Restricted Glutamic Acid Analogues
Chernykh et al. (2014) synthesized various stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, an analogue of glutamic acid. These compounds mimic glutamate in a range of restricted conformations, potentially useful in biological studies and drug discovery (Chernykh et al., 2014).
Exploring Molecular Stereochemistry
In 2000, Murai et al. studied 2,6-Dimethylthis compound, an analog of Fecht acid, focusing on its enantioresolution and stereochemistry. This research contributed to understanding the molecular stereochemistry of spirocyclic compounds (Murai et al., 2000).
Development of Fluorinated Building Blocks
Chernykh et al. (2016) synthesized new fluorinated analogs based on the spiro[3.3]heptane motif. These compounds, with their unique three-dimensional shape and fluorine substitution pattern, are potentially useful in medicinal chemistry (Chernykh et al., 2016).
Spiro[3.3]heptane as a Building Block in Drug Discovery
Chernykh et al. (2015) reported the synthesis of spiro[3.3]heptane-1,6-diamines as building blocks in drug discovery. They explored its structural similarities with cyclohexane scaffolds and its potential in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Mechanism of Action
Target of Action
Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is primarily used as a ligand in the formation of metal-organic frameworks (MOFs) . The compound’s rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates . This unique structure allows it to interact with various targets, including Ytterbium (Yb) carboxylate chains .
Mode of Action
The interaction of this compound with its targets results in the formation of unique structures. For instance, when it interacts with Yb-carboxylate chains, it forms a three-dimensional rod packed structure . This structure, although non-porous, exhibits surprisingly high thermal stability for a spirocyclic cyclobutane derivative .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and stability of MOFs . The compound’s unique structure and properties allow it to influence pore chemistry and control interpenetration in MOFs . This can have downstream effects on the MOFs’ structural properties and their applications in various fields.
Pharmacokinetics
For instance, its rigid spirocyclic backbone and greater steric bulk compared to conventional aromatic dicarboxylates could influence its bioavailability .
Result of Action
The action of this compound results in the formation of unique MOF structures . These structures can have various molecular and cellular effects, depending on their specific applications. For example, MOFs formed with this compound can exhibit high thermal stability , which could be beneficial in applications that require stable structures under high-temperature conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation and stability of the MOFs it forms can be affected by factors such as temperature and the presence of other compounds . Further research is needed to fully understand how these and other environmental factors influence the action of this compound.
Future Directions
The future directions of Spiro[3.3]heptane-2,6-dicarboxylic acid research could involve its use as a non-aromatic terephthalic acid isostere . Its rigid spirocyclic backbone may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Biochemical Analysis
Biochemical Properties
Spiro[3.3]heptane-2,6-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of optically active polyamides. It interacts with various enzymes and proteins, facilitating polycondensation reactions that result in the formation of rigid, optically active polymers . These interactions are crucial for the development of materials with specific optical and electronic properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the conformation of polyamide chains, leading to changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The spirocyclic structure of the compound allows it to interact uniquely with various biomolecules, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors are crucial for understanding the compound’s activity and function within the cell .
properties
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAKMJZYGPUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286790 | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3057-91-8 | |
| Record name | 3057-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Spiro[3.3]heptane-2,6-dicarboxylic acid unique in terms of its structure and potential applications?
A: this compound, often referred to as Fecht's Acid (H2SHDC), possesses a rigid spirocyclic backbone. This characteristic distinguishes it from conventional aromatic dicarboxylates, offering greater steric bulk. This structural feature makes it a promising candidate for constructing non-aromatic metal-organic frameworks (MOFs), potentially opening doors for novel applications in materials science.
Q2: How does the optical activity of this compound manifest, and what implications does it have for polymer chemistry?
A: this compound exhibits chirality and can be resolved into its enantiomers. , Interestingly, the specific rotation of its derivatives and polymers varies depending on the solvent and the number of spiran units present. For instance, polyamides synthesized from optically active this compound exhibit a large positive Cotton effect, indicating a significant influence of the spirocyclic structure on the polymer's optical properties. , This feature makes these polymers potentially useful in areas like chiral separations and materials with tailored optical properties.
Q3: What analytical techniques have been crucial in determining the optical purity of this compound and its derivatives?
A: Chiral HPLC and 13C NMR analyses have been instrumental in accurately determining the optical purity of this compound and its derivatives. Specifically, dicinnamyl Spiro[3.3]heptane-2,6-dicarboxylate proved particularly valuable for chiral HPLC analysis, allowing for the separation and isolation of optically pure enantiomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)



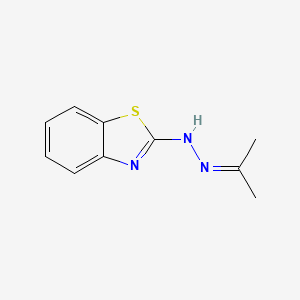

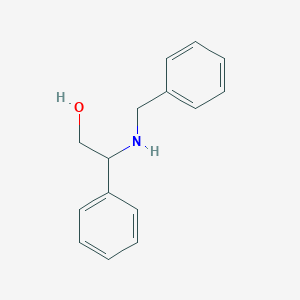
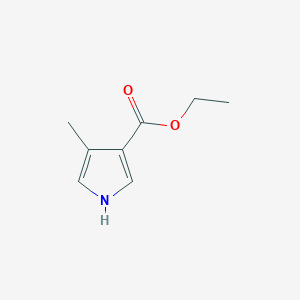
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)
